molecular formula C15H18N4O3 B11422961 ethyl 1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate

ethyl 1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11422961
M. Wt: 302.33 g/mol
InChI Key: UEOCSSZXXXIPIO-UHFFFAOYSA-N
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Description

ETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives.

    Introduction of the Ethyl Group: The ethyl group is introduced via esterification reactions, often using ethyl alcohol in the presence of an acid catalyst.

    Attachment of the 2-Ethylphenyl Group: This step involves the formation of an amide bond between the triazole ring and the 2-ethylphenyl group, typically using carbamoyl chloride derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

ETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of ETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or disrupting cellular processes. The compound’s ability to inhibit enzyme activity or interfere with cellular signaling pathways underlies its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar structural features but different functional groups.

    1H-1,2,4-Triazole-3-carbohydrazide: A triazole compound with a hydrazide group, used in different applications.

Uniqueness

ETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester and 2-ethylphenyl carbamoyl groups contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

ethyl 1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxylate

InChI

InChI=1S/C15H18N4O3/c1-3-11-7-5-6-8-12(11)16-14(20)10-19-9-13(17-18-19)15(21)22-4-2/h5-9H,3-4,10H2,1-2H3,(H,16,20)

InChI Key

UEOCSSZXXXIPIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(N=N2)C(=O)OCC

Origin of Product

United States

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